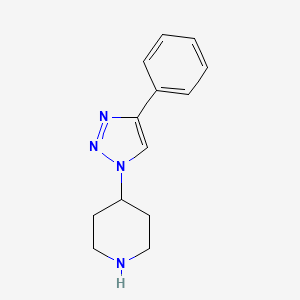

4-(4-phenyl-1H-1,2,3-triazol-1-yl)Piperidine

Description

4-(4-Phenyl-1H-1,2,3-triazol-1-yl)piperidine is a heterocyclic compound featuring a piperidine ring (six-membered nitrogen-containing ring) substituted at the 4-position with a 1,2,3-triazole moiety bearing a phenyl group. This scaffold is synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a click chemistry reaction widely used for triazole formation . Its structural versatility and pharmacological relevance make it a key building block in drug discovery, particularly in antibacterial and antiviral agents .

Properties

Molecular Formula |

C13H16N4 |

|---|---|

Molecular Weight |

228.29 g/mol |

IUPAC Name |

4-(4-phenyltriazol-1-yl)piperidine |

InChI |

InChI=1S/C13H16N4/c1-2-4-11(5-3-1)13-10-17(16-15-13)12-6-8-14-9-7-12/h1-5,10,12,14H,6-9H2 |

InChI Key |

WTCMESPAAKAPTI-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCC1N2C=C(N=N2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthesis of Piperidine-Containing Alkyne Precursor

One common method involves alkylation of piperidine with propargyl bromide to afford 1-(prop-2-yn-1-yl)piperidine :

- Reagents: Piperidine, propargyl bromide.

- Solvent: Dry acetone or DMF.

- Conditions: Room temperature, dropwise addition of propargyl bromide.

- Yield: Typically high (~98%).

- Notes: The product precipitates out during reaction, facilitating isolation.

This alkyne-functionalized piperidine serves as the key building block for the click reaction.

Preparation of Phenyl Azide

Phenyl azides can be prepared by diazotization of aniline derivatives followed by azide substitution:

- Reagents: Aniline, tert-butyl nitrite (t-BuONO), azidotrimethylsilane (TMSN3).

- Solvent: Acetonitrile (ACN).

- Conditions: Ice bath cooling, stirring at room temperature for several hours.

- Yield: High purity azides obtained.

- Notes: The azide is typically used in situ without isolation to minimize hazards.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The key step is the cycloaddition between the alkyne-functionalized piperidine and the phenyl azide:

- Catalyst: CuI or CuSO4 with sodium ascorbate (reducing agent).

- Solvent: DMF, THF, or water/organic mixtures.

- Temperature: 0 °C to room temperature.

- Time: Minutes to hours depending on conditions.

- Yield: Very high, often >90%.

- Workup: Quenching with cold water, filtration, washing with diethyl ether.

- Purity: >95% typically achieved without chromatography.

This reaction efficiently forms the 1,4-disubstituted 1,2,3-triazole ring linking the phenyl and piperidine groups.

Representative Synthetic Scheme

| Step | Reactants & Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Piperidine + Propargyl bromide in dry acetone, RT | 1-(Prop-2-yn-1-yl)piperidine | ~98 | Precipitation facilitates isolation |

| 2 | Aniline + t-BuONO + TMSN3 in ACN, 0 °C to RT, 4 h | Phenyl azide (in situ) | High | Used directly in next step |

| 3 | Alkyne + Azide + CuI (10 mol%) + DIPEA in DMF, 0 °C, 5 min | 4-(4-Phenyl-1H-1,2,3-triazol-1-yl)piperidine | 90–97 | Simple filtration and washing |

Alternative and Related Methods

One-Pot Synthesis: Some protocols combine alkyne and azide formation with the CuAAC step in a one-pot procedure, reducing time and purification steps while maintaining high yields.

Use of Protecting Groups: In some cases, tert-butyl carbamate (Boc) protection on the piperidine nitrogen is employed to improve solubility and selectivity during synthesis, followed by deprotection after triazole formation.

Solid-Phase Synthesis: For library generation, solid-supported azides or alkynes can be used to facilitate purification and automation, though this is less common for this specific compound.

Reaction Mechanism Insights

- The CuAAC proceeds via copper(I) coordination to the terminal alkyne, activating it toward nucleophilic attack by the azide.

- This leads to a metallacycle intermediate that rearranges to the 1,4-disubstituted 1,2,3-triazole.

- The reaction is highly regioselective and tolerant of various functional groups.

Summary Table of Key Reaction Parameters

| Parameter | Typical Conditions | Comments |

|---|---|---|

| Catalyst | CuI (10 mol%) or CuSO4 + sodium ascorbate | Essential for regioselectivity |

| Solvent | DMF, ACN, THF | Polar aprotic solvents preferred |

| Temperature | 0 °C to RT | Lower temps reduce side reactions |

| Reaction Time | 5 min to 24 h | Depends on scale and substrates |

| Yield | 90–98% | High yields typical |

| Purification | Filtration, washing, recrystallization | Chromatography often unnecessary |

Research Findings and Applications

The synthesized This compound derivatives have been explored for biological activity, including as G-protein coupled receptor agonists relevant to type 2 diabetes mellitus treatment.

The compound’s modular synthesis allows easy derivatization for structure-activity relationship (SAR) studies.

High purity and yield synthesis methods enable scale-up for pharmacological testing.

Chemical Reactions Analysis

Types of Reactions

4-(4-phenyl-1H-1,2,3-triazol-1-yl)Piperidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where halogenated derivatives can be formed.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of the corresponding amines.

Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

4-(4-phenyl-1H-1,2,3-triazol-1-yl)Piperidine has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.

Industry: Utilized in the development of new materials and as a catalyst in organic reactions

Mechanism of Action

The mechanism of action of 4-(4-phenyl-1H-1,2,3-triazol-1-yl)Piperidine involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.

Pathways Involved: It may interfere with cellular signaling pathways, leading to apoptosis in cancer cells or inhibition of microbial growth

Comparison with Similar Compounds

Piperidine vs. Pyrrolidine-Based Triazole Derivatives

Replacing the six-membered piperidine ring with a five-membered pyrrolidine significantly alters stereochemical and pharmacological properties:

Key Insight : The piperidine scaffold provides greater flexibility, favoring interactions with bacterial targets, while pyrrolidine derivatives exhibit stereochemical sensitivity critical for viral protein binding .

Substituent Effects on the Triazole Moiety

The phenyl group at the 4-position of the triazole is a common feature, but fluorination or heterocyclic substitution modulates activity:

Key Insight : Fluorination improves lipophilicity and binding to hydrophobic pockets, while bulky substituents may complicate synthesis or reduce bioavailability .

Functionalization of the Piperidine Nitrogen

N-Functionalization diversifies pharmacological profiles:

Key Insight : Alkyl or aryl N-substituents enhance target specificity, while polar groups (e.g., methoxyethyl) improve pharmacokinetics .

Comparative Pharmacological Data

Key Insight : Piperidine-triazole derivatives excel in antibacterial contexts, while pyrrolidine analogs show promise in antiviral and anticancer applications .

Q & A

Q. What are the optimized synthetic routes for preparing 4-(4-phenyl-1H-1,2,3-triazol-1-yl)piperidine, and how do reaction conditions influence yield?

The synthesis typically involves a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). A modified procedure uses 4-azidopiperidine and phenylacetylene in a THF:acetone (5:1) solvent system with CuI (10 mol%) as the catalyst. The reaction is refluxed for 24 hours under inert conditions, achieving moderate yields (~60-70%) . Key factors affecting yield include:

- Catalyst loading : Excess CuI (>10 mol%) may lead to side reactions.

- Solvent polarity : THF:acetone mixtures enhance solubility of intermediates.

- Reaction time : Prolonged reflux (>24 hours) does not significantly improve conversion.

Q. What spectroscopic and chromatographic methods are critical for characterizing this compound?

Routine characterization includes:

- NMR spectroscopy : H and C NMR confirm the triazole ring (δ 7.8–8.1 ppm for triazole protons) and piperidine backbone (δ 2.5–3.5 ppm for N-CH) .

- HPLC-MS : Validates purity (>95%) and molecular ion peaks (e.g., [M+H]+ at m/z 269).

- X-ray crystallography : Resolves stereochemistry and crystal packing (if single crystals are obtained) .

Q. How should researchers handle safety risks during synthesis and handling?

Safety protocols for piperidine-triazole derivatives include:

- Personal protective equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact .

- Ventilation : Use fume hoods to mitigate inhalation risks from volatile solvents (e.g., THF).

- Emergency measures : Immediate rinsing with water for skin/eye exposure and medical consultation for ingestion .

Advanced Research Questions

Q. How can molecular docking studies guide the design of derivatives targeting specific receptors?

Molecular docking of 4-(4-phenyl-1H-triazol-1-yl)piperidine into enzyme active sites (e.g., kinases) involves:

- Ligand preparation : Protonation states and tautomer optimization for the triazole ring.

- Grid generation : Focus on hydrophobic pockets accommodating the phenyl group.

- Scoring functions : Analyze binding affinity (ΔG) and hydrogen-bond interactions (e.g., triazole N-atoms with catalytic residues) .

Example: Docking into cytochrome P450 isoforms may predict metabolic stability .

Q. How can contradictory bioactivity data across studies be resolved methodologically?

Discrepancies in reported IC values or receptor selectivity may arise from:

Q. What experimental designs are optimal for evaluating biological activity in vitro and in vivo?

- In vitro : Use dose-response curves with triplicate replicates to quantify potency. Include negative (DMSO controls) and positive controls (known inhibitors) .

- In vivo : Apply pre-test/post-test designs with control groups to assess toxicity and efficacy in animal models .

- Embedded design : Combine quantitative (e.g., IC) and qualitative data (e.g., histopathology) for holistic analysis .

Q. How can substitution on the triazole or piperidine moieties modulate pharmacological properties?

Derivatization strategies include:

- Triazole substitution : Introduce electron-withdrawing groups (e.g., -CF) to enhance metabolic stability .

- Piperidine modification : N-alkylation (e.g., benzyl groups) improves blood-brain barrier penetration .

- Synthetic routes : Optimize via microwave-assisted synthesis to reduce reaction times .

Q. What role do theoretical frameworks play in hypothesis generation for this compound?

Q. How can researchers address solubility challenges in biological assays?

Q. What are best practices for validating synthetic intermediates to ensure reproducibility?

- In-line analytics : Monitor reactions via FTIR or Raman spectroscopy for real-time azide consumption .

- Cross-validation : Compare NMR data with literature values for key intermediates (e.g., 4-azidopiperidine) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.